2-Methyl-3-phenyl-2-propen-1-ol

Description

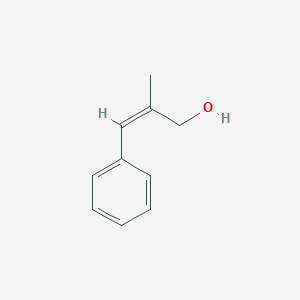

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNAMUJRIZIXHF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-55-8 | |

| Record name | alpha-Methylcinnamic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-methylcinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Methylcinnamyl alcohol chemical structure and IUPAC name

An In-Depth Technical Guide to α-Methylcinnamyl Alcohol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of α-Methylcinnamyl alcohol (CAS No: 1504-55-8), a key aroma chemical utilized extensively in the fragrance and cosmetics industries. We will delineate its precise chemical identity, including its IUPAC nomenclature and stereochemistry. A detailed summary of its physicochemical and organoleptic properties is presented, supported by quantitative data. The guide further explores prevalent synthetic methodologies, offering a detailed, step-by-step laboratory protocol for its preparation via the reduction of α-methylcinnamaldehyde. This is supplemented by a discussion of emerging green chemistry alternatives. Finally, we review its primary industrial applications and provide a concise summary of its toxicological profile to ensure safe handling and formulation. This document is intended for researchers, chemists, and product development professionals who require a deep technical understanding of this important compound.

Chemical Identity and Nomenclature

α-Methylcinnamyl alcohol is an aromatic unsaturated alcohol. Its structure is characterized by a phenyl group attached to a propen-1-ol backbone, with a methyl substituent on the second carbon of the propene chain.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (E)-2-methyl-3-phenylprop-2-en-1-ol .[1][2][3][4] The (E)-prefix denotes the stereochemistry of the double bond, indicating that the highest priority groups on each carbon of the double bond (the phenyl group and the hydroxymethyl group) are on opposite sides, resulting in a trans configuration.

Common synonyms and trade names include:

-

α-Methylcinnamic alcohol[6]

Chemical Structure and Stereochemistry

The molecular formula for α-Methylcinnamyl alcohol is C₁₀H₁₂O.[1][6] Its structure is pivotal to its characteristic aroma and chemical reactivity.

Caption: Chemical structure of (E)-2-methyl-3-phenylprop-2-en-1-ol.

Key Identifiers

Physicochemical Properties

The physical and sensory properties of α-methylcinnamyl alcohol are fundamental to its application in consumer products. It is typically a colorless to pale yellow liquid at room temperature.[1] Its most notable characteristic is its complex aroma profile, described as sweet, balsamic, floral, and oriental, with notes of styrax.[1]

Table 1: Physicochemical Data for α-Methylcinnamyl Alcohol

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, balsamic, floral, oriental | [1] |

| Boiling Point | 288-289 °C @ 760 mmHg77 °C @ 0.1 mmHg | [1][7] |

| Density | 1.03 g/mL @ 25 °C | [7] |

| Flash Point | > 93.33 °C (> 200 °F) TCC | [1] |

| Refractive Index | n20/D 1.572 | [7] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| Vapor Pressure | 0.004 mmHg @ 25 °C (est.) |[1] |

Synthesis and Manufacturing

The industrial production of α-methylcinnamyl alcohol is most commonly achieved through the selective reduction of its corresponding aldehyde, α-methylcinnamaldehyde. This transformation targets the carbonyl group while preserving the carbon-carbon double bond, a common challenge in the synthesis of allylic alcohols.[8]

Overview of Synthetic Strategies

The chemoselective reduction of α,β-unsaturated aldehydes is a cornerstone of organic synthesis. For α-methylcinnamyl alcohol, this involves converting the aldehyde functional group of α-methylcinnamaldehyde into a primary alcohol. Common laboratory and industrial reducing agents for this purpose include sodium borohydride (NaBH₄) and potassium borohydride (KBH₄), which are preferred for their selectivity and milder reaction conditions compared to reagents like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Reduction of α-Methylcinnamaldehyde using KBH₄

This protocol describes a reliable method for the synthesis of α-methylcinnamyl alcohol. The use of potassium borohydride in an alkaline methanolic solution is a self-validating system; the basic conditions stabilize the borohydride reagent against rapid decomposition by the protic solvent, ensuring its availability for the reduction of the aldehyde.

Materials:

-

α-Methylcinnamaldehyde (1.0 eq)

-

Potassium Borohydride (KBH₄) (1.1 eq)

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Acetone

-

3 M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under ambient atmosphere, dissolve potassium borohydride in a solution of methanol containing a catalytic amount of 1 M NaOH (to achieve a pH of ~12-13).[9] Causality: The alkaline medium significantly reduces the rate of solvolysis of the borohydride, preserving the reducing agent's potency.

-

Substrate Addition: Cool the solution to 10-15 °C using an ice bath. Slowly add α-methylcinnamaldehyde dropwise to the stirred solution. Maintain the temperature below 30 °C throughout the addition.[9] Causality: Controlling the temperature is critical to prevent runaway reactions and minimize potential side reactions, such as the 1,4-reduction of the double bond.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add acetone to decompose any excess potassium borohydride.[9] Causality: Acetone reacts with the remaining borohydride in a non-vigorous manner, safely neutralizing it before aqueous workup.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture to pH 7 by adding 3 M HCl dropwise.[9] A significant portion of the methanol can be removed under reduced pressure. Transfer the remaining aqueous slurry to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure α-methylcinnamyl alcohol.

Caption: Workflow for the synthesis of α-Methylcinnamyl Alcohol.

Green Chemistry Approaches

In recent years, biocatalytic methods have gained attention as environmentally benign alternatives to traditional chemical synthesis.[8] Research into using enzymes or whole-cell systems to perform the selective reduction of cinnamaldehydes is ongoing. These methods operate under mild conditions (neutral pH, room temperature) and can offer high selectivity, reducing waste and avoiding the use of harsh chemical reagents.[8]

Applications in Industry

Role in the Fragrance and Cosmetics Industry

The primary application of α-methylcinnamyl alcohol is as a fragrance ingredient in a wide array of consumer products.[1] Its warm, sweet-balsamic, and floral character makes it a valuable component in oriental and floral fragrance compositions. It is used in fine fragrances, soaps, lotions, and other personal care items to impart a rich and lasting scent.[1]

Regulatory Context

The use of fragrance ingredients is overseen by regulatory bodies and industry associations like the International Fragrance Association (IFRA). IFRA sets standards for the safe use of fragrance materials, including concentration limits in different product categories, to minimize risks such as dermal sensitization.[1] For α-methylcinnamyl alcohol, IFRA recommends maximum usage levels, for instance, up to 8.0% in the fragrance concentrate and 0.01% in fine fragrances, assuming the concentrate is used at 20% in the final product.[1]

Safety and Toxicology Profile

A thorough understanding of a chemical's toxicological profile is essential for its safe application. α-Methylcinnamyl alcohol has been evaluated for various toxicological endpoints.

Table 2: Summary of Toxicological Data

| Endpoint | Species | Value/Result | Source |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat | 2400 µL/kg | [1] |

| Acute Dermal Toxicity (LD50) | Rabbit | > 5000 mg/kg | [1] |

| Skin Irritation | Human | Non-irritating at 2% solution | [1] |

| Eye Irritation | - | Causes serious eye irritation | [5] |

| Mutagenicity | In vitro | Non-mutagenic in Ames test and mouse lymphoma assay |[6] |

The compound is classified as a skin and eye irritant in its concentrated form.[5] However, at typical use concentrations in consumer products, it has a good safety profile.[1] It is not considered to have mutagenic potential based on standard in vitro tests.[6]

Conclusion

α-Methylcinnamyl alcohol, or (E)-2-methyl-3-phenylprop-2-en-1-ol, is a structurally well-defined aromatic alcohol with significant commercial importance as a fragrance ingredient. Its synthesis is readily achievable through established chemical reduction methods, and its physicochemical properties are well-documented. With a favorable safety profile at typical use levels, it remains a staple component in the palette of perfumers and formulators in the cosmetics and personal care industries. Ongoing research into green synthetic routes may offer more sustainable production methods in the future.

References

-

alpha-methyl cinnamyl alcohol, 1504-55-8. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]

-

alpha-amyl cinnamyl alcohol. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]

-

alpha-Amylcinnamyl alcohol | C14H20O | CID 7584. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

CINNAMYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). Inchem.org. Retrieved January 25, 2026, from [Link]

-

methylcinnamic alcohol, CAS Registry Number 1504-55-8. (2021). RIFM. Retrieved January 25, 2026, from [Link]

- Method for preparing cinnamyl alcohol. (2008). Google Patents.

-

alpha-methyl cinnamyl alcohol 1504-55-8. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]

-

Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. (2015). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

-

alpha-Methylcinnamic alcohol | C10H12O | CID 6393846. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 25, 2026, from [Link]

-

Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). (n.d.). FooDB. Retrieved January 25, 2026, from [Link]

Sources

- 1. alpha-methyl cinnamyl alcohol, 1504-55-8 [thegoodscentscompany.com]

- 2. Cinnamyl alcohols | Fisher Scientific [fishersci.com]

- 3. alpha-methyl cinnamyl alcohol 1504-55-8 [thegoodscentscompany.com]

- 4. alpha-Methylcinnamic alcohol | C10H12O | CID 6393846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. trans-2-Methyl-3-phenyl-2-propen-1-ol 95 1504-55-8 [sigmaaldrich.com]

- 8. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101229991A - Method for preparing cinnamyl alcohol - Google Patents [patents.google.com]

Physical properties of trans-2-Methyl-3-phenyl-2-propen-1-ol

An In-Depth Technical Guide to the Physical Properties of trans-2-Methyl-3-phenyl-2-propen-1-ol

Abstract: This technical guide provides a comprehensive overview of the key physical properties of trans-2-Methyl-3-phenyl-2-propen-1-ol (CAS No: 1504-55-8), a valuable organic building block. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with field-proven experimental methodologies for its characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the principles of physical property determination.

Introduction and Molecular Identity

trans-2-Methyl-3-phenyl-2-propen-1-ol, also known as β-methylcinnamyl alcohol, is an acyclic alkene with the linear formula C₆H₅CH=C(CH₃)CH₂OH. Its structure, featuring a phenyl group, a double bond, a methyl substituent, and a primary alcohol functional group, imparts a unique combination of properties that make it a subject of interest in organic synthesis. For instance, it has been utilized in the preparation of 5-methyl-4-phenyl-5-hexen-2-one.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

This guide provides a self-validating framework for the characterization of this compound, grounding all claims in verifiable data and established analytical protocols.

Caption: Molecular structure of trans-2-Methyl-3-phenyl-2-propen-1-ol.

Chemical and Physical Identifiers

Precise identification is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1504-55-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| IUPAC Name | (E)-2-methyl-3-phenylprop-2-en-1-ol | [1][2] |

| EC Number | 216-128-7 | [1] |

| SMILES String | CC(=CC1=CC=CC=C1)CO | [2] |

| InChI Key | LLNAMUJRIZIXHF-VQHVLOKHSA-N | [2] |

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its physical properties. These constants are critical for predicting reactivity, designing purification strategies (like distillation or recrystallization), and ensuring safe handling.

| Property | Value | Conditions | Source(s) |

| Appearance | Liquid; powder to lump to clear liquid | Ambient | [1][3] |

| Color | White or Colorless to Light yellow | Ambient | [1][3] |

| Melting Point | 24 - 25 °C | [1] | |

| Boiling Point | 77 °C | at 0.1 mmHg | [1][2] |

| Density | 1.03 g/mL | at 25 °C | [1] |

| Refractive Index | 1.572 | n20/D (20 °C, 589 nm) | [1] |

| Flash Point | 113 °C | Closed cup | [2] |

| pKa | ~14.40 ± 0.10 | Predicted | [1] |

| LogP oct/wat | 2.082 | Calculated | [5] |

| Water Solubility | -2.40 (Log10 of Water solubility in mol/l) | Calculated | [5] |

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which would suggest some water solubility. However, the molecule's substantial nonpolar structure, consisting of a phenyl ring and a C10 backbone, significantly limits this solubility.[6] As a general rule for organic compounds, solubility decreases as the carbon chain length exceeds 3-4 atoms for a single oxygen-containing functional group.[6]

Experimental Determination of Physical Properties

To ensure the integrity of research, these properties must be verifiable through standardized experimental protocols. The following section details the methodologies for determining the key physical properties of a novel or synthesized batch of trans-2-Methyl-3-phenyl-2-propen-1-ol.

Sources

- 1. 2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Methyl-1-phenyl-2-propen-1-ol | C10H12O | CID 138211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A Guide to the Spectroscopic Characterization of 2-Methyl-3-phenyl-2-propen-1-ol

Molecular Structure and Spectroscopic Overview

2-Methyl-3-phenyl-2-propen-1-ol is an allylic alcohol with the chemical formula C₁₀H₁₂O.[2] Its structure features a phenyl ring, a trisubstituted alkene, a primary alcohol, and a methyl group. The trans or (E)-isomer is the more commonly cited configuration.[2] Each of these functional groups will give rise to distinct signals in the various spectroscopic techniques discussed, allowing for a comprehensive structural elucidation.

The overall workflow for the spectroscopic analysis of a novel or uncharacterized compound like 2-Methyl-3-phenyl-2-propen-1-ol follows a logical progression from functional group identification to detailed structural mapping.

Caption: A plausible fragmentation pathway for 2-Methyl-3-phenyl-2-propen-1-ol in mass spectrometry.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS, which causes fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural determination of 2-Methyl-3-phenyl-2-propen-1-ol. While this guide presents predicted data based on established chemical principles, the outlined protocols serve as a standard for the experimental verification of these predictions. The true utility of these techniques lies not just in confirming a known structure but in the logical deduction required to elucidate the structure of a novel compound, a fundamental skill for any research scientist in the field of drug development and chemical synthesis.

References

-

Thermo Fisher Scientific. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%. [Link]

-

PubChem. 2-Methyl-1-phenyl-2-propen-1-ol. [Link]

-

NIST. 2-Propen-1-ol, 3-phenyl-. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-3-phenyl-2-propen-1-ol

Abstract

2-Methyl-3-phenyl-2-propen-1-ol, also known as α-methylcinnamyl alcohol, is a valuable allylic alcohol that serves as a versatile building block in organic synthesis. Its structural motif is found in various natural products and is a key intermediate for the synthesis of more complex molecules, including fragrances and pharmaceutical agents.[1] This guide provides an in-depth exploration of the principal synthetic pathways to 2-Methyl-3-phenyl-2-propen-1-ol, designed for researchers, chemists, and professionals in drug development. We will dissect each method from a mechanistic standpoint, offer detailed experimental protocols, and present a comparative analysis to inform the selection of the most appropriate route based on efficiency, scalability, and laboratory context.

Introduction and Retrosynthetic Analysis

The strategic synthesis of any target molecule begins with a logical deconstruction, or retrosynthesis. This process reveals the potential bond formations and functional group interconversions that can lead from commercially available starting materials to the desired product. For 2-Methyl-3-phenyl-2-propen-1-ol, two primary retrosynthetic disconnections guide our synthetic strategies.

Figure 1: Retrosynthetic Analysis A logical breakdown of the target molecule into simpler precursors.

-

Approach A (Functional Group Interconversion): This strategy focuses on the direct reduction of the aldehyde functional group in α-methylcinnamaldehyde. It is often the most direct route, contingent on the selective reduction of the carbonyl without affecting the adjacent alkene.

-

Approach B (Carbon-Carbon Bond Formation): This approach constructs the carbon skeleton itself. The most logical C-C bond formation is the nucleophilic addition of an organometallic reagent to a carbonyl compound, exemplified by the Grignard reaction.

This guide will systematically detail these two highly effective and field-proven pathways.

Pathway I: Selective Reduction of 2-Methyl-3-phenyl-2-propenal

This is arguably the most straightforward and frequently employed synthesis. It relies on the chemoselective 1,2-reduction of an α,β-unsaturated aldehyde.

Mechanistic Rationale

The core challenge in reducing α,β-unsaturated aldehydes is achieving selectivity. Strong, non-selective reducing agents can lead to a mixture of products by reducing both the aldehyde (1,2-addition) and the carbon-carbon double bond (1,4-conjugate addition). The choice of reducing agent is therefore critical.

-

Sodium Borohydride (NaBH₄): As a "hard" nucleophile, the hydride from NaBH₄ preferentially attacks the harder electrophilic center of the carbonyl carbon (1,2-addition) over the "softer" β-carbon of the alkene. This makes it an ideal reagent for selectively producing allylic alcohols.

-

Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent, LiAlH₄ is less selective and can lead to over-reduction of the double bond, especially at elevated temperatures.

For this synthesis, NaBH₄ in a protic solvent like ethanol or methanol provides the optimal balance of reactivity and selectivity. The solvent serves to protonate the initially formed alkoxide, yielding the final alcohol product.

Figure 2: Mechanism of Selective Aldehyde Reduction Hydride attack on the carbonyl carbon.

Experimental Protocol

Objective: To synthesize 2-Methyl-3-phenyl-2-propen-1-ol via the reduction of 2-Methyl-3-phenyl-2-propenal.

Materials:

-

2-Methyl-3-phenyl-2-propenal (α-Methylcinnamaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Methyl-3-phenyl-2-propenal in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the reaction's exothermicity and maximize selectivity.

-

Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to decompose any unreacted NaBH₄.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation to yield pure 2-Methyl-3-phenyl-2-propen-1-ol as a colorless to light yellow liquid.[1]

Data Comparison

| Property | 2-Methyl-3-phenyl-2-propenal[2] | 2-Methyl-3-phenyl-2-propen-1-ol[1][3] |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |

| Molecular Weight | 146.19 g/mol | 148.20 g/mol |

| Appearance | Liquid | Powder to liquid |

| Boiling Point | ~507 K | 77 °C / 0.1 mmHg |

| Density | ~1.04 g/mL | 1.03 g/mL @ 25 °C |

Pathway II: Grignard Reaction with Benzaldehyde

This pathway exemplifies a robust C-C bond-forming strategy, constructing the molecule by adding a propenyl unit to a phenyl core.

Mechanistic Rationale

The Grignard reaction involves a highly polar carbon-magnesium bond, which renders the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6][7] The key steps are:

-

Grignard Reagent Formation: An organohalide (2-bromopropene) reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (isopropenylmagnesium bromide). The ether solvent is critical as it solvates and stabilizes the Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent adds to the benzaldehyde carbonyl, forming a tetrahedral magnesium alkoxide intermediate.

-

Protonation (Work-up): A mild acid work-up (e.g., with aqueous NH₄Cl) protonates the alkoxide to yield the final tertiary alcohol product.[8]

Figure 3: Grignard Synthesis Pathway Formation of the target alcohol via C-C bond creation.

Caption: Note: This specific Grignard route yields the isomer 2-Methyl-1-phenyl-2-propen-1-ol.

Self-Correction and Field Insight: The Grignard reaction between isopropenylmagnesium bromide and benzaldehyde actually yields the isomeric alcohol, 2-methyl-1-phenyl-2-propen-1-ol . To synthesize the primary target, 2-methyl-3-phenyl-2-propen-1-ol , the appropriate Grignard pair would be phenylmagnesium bromide and 2-methyl-2-propenal (methacrolein) . This highlights the critical importance of retrosynthetic analysis in selecting the correct starting materials. The protocol below is adjusted for the correct synthesis.

Experimental Protocol (Corrected)

Objective: To synthesize 2-Methyl-3-phenyl-2-propen-1-ol using a Grignard reaction.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2-Methyl-2-propenal (Methacrolein)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck flask, dropping funnel, reflux condenser, nitrogen/argon inlet

Procedure:

-

Apparatus Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure strictly anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the three-neck flask. Add a small volume of anhydrous THF and a crystal of iodine (as an initiator). In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous THF. Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling occurs. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Addition to Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of methacrolein (1.1 eq) in anhydrous THF dropwise via the dropping funnel. A precipitate will form. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography or vacuum distillation.

Comparative Pathway Analysis

The choice between these synthetic routes depends on several factors, including available starting materials, required scale, and desired purity.

| Feature | Pathway I (Reduction) | Pathway II (Grignard) |

| Simplicity | High (One-step reaction) | Moderate (Two steps in situ) |

| Key Challenge | Achieving chemoselectivity (1,2- vs 1,4-reduction) | Maintaining strictly anhydrous conditions |

| Starting Materials | α-Methylcinnamaldehyde | Bromobenzene, Magnesium, Methacrolein |

| Atom Economy | Good | Moderate (byproduct is MgBr(OH)) |

| Scalability | Excellent | Good, but requires more stringent control |

| Green Chemistry | Favorable (uses milder reagents than LiAlH₄) | Less favorable (ether solvents, metal waste) |

| Typical Yield | High (>85%) | Good (60-80%) |

Conclusion

References

- Google Patents. (n.d.). Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

-

Organic Syntheses. (1983). 2-Methyl-3-phenylpropanal. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. Retrieved from [Link]

-

ACS Publications. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ACS Publications. (n.d.). A direct synthesis of Z-trisubstituted allylic alcohols via the Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). Retrieved from [Link]

-

Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-methyl-3-phenyl- (CAS 101-39-3). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenal, 3-methyl-3-phenyl-. Retrieved from [Link]

Sources

- 1. 2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Propenal, 2-methyl-3-phenyl- (CAS 101-39-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Stereoisomers of 2-Methyl-3-phenyl-2-propen-1-ol: Synthesis, Properties, and Characterization

Abstract

The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in determining its physical, chemical, and biological properties. This is particularly true for compounds with restricted bond rotation, such as alkenes. This in-depth technical guide focuses on the stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol, a versatile building block in organic synthesis. We will explore the distinct characteristics of the (E) and (Z) isomers, provide detailed, field-proven protocols for their stereoselective synthesis, and discuss the spectroscopic techniques essential for their differentiation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing who require a comprehensive understanding of this compound's stereochemical landscape.

Introduction: The Critical Role of Stereoisomerism

Stereoisomers are compounds that possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For 2-methyl-3-phenyl-2-propen-1-ol, the presence of a trisubstituted double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E) and (Z). The inability of the double bond to rotate freely means these isomers are stable and separable, each with a unique set of properties.

The importance of isolating and characterizing these specific isomers cannot be overstated. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the stereochemistry of a starting material or intermediate directly influences the stereochemical outcome of the final product. This, in turn, can have profound effects on the drug's efficacy and safety profile.

Structural Elucidation: Defining the (E) and (Z) Isomers

The designation of the (E) and (Z) isomers of 2-methyl-3-phenyl-2-propen-1-ol is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double bond.

-

At carbon C2: The substituents are a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). The -CH₂OH group has a higher priority.

-

At carbon C3: The substituents are a phenyl group (-C₆H₅) and a hydrogen atom (-H). The phenyl group has a higher priority.

Based on these priorities:

-

(Z)-isomer: The higher-priority groups (-CH₂OH and -C₆H₅) are on the same side of the double bond (from the German zusammen, meaning together).

-

(E)-isomer: The higher-priority groups (-CH₂OH and -C₆H₅) are on opposite sides of the double bond (from the German entgegen, meaning opposite).

Figure 1: Structures of the (Z) and (E) stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol.

Stereoselective Synthesis: Pathways to Pure Isomers

Achieving high stereoselectivity is a primary goal in the synthesis of the (E) and (Z) isomers of 2-methyl-3-phenyl-2-propen-1-ol. The choice of reaction and reaction conditions is critical in directing the formation of the desired isomer.

Synthesis of (E)-2-Methyl-3-phenyl-2-propen-1-ol via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly stereoselective method for the synthesis of (E)-alkenes. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.

Experimental Protocol: HWE Synthesis of the (E)-Isomer

-

Phosphonate Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), is added portion-wise. The resulting mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Reaction with Benzaldehyde: The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Reduction of the Ester: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude α,β-unsaturated ester is then dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction is stirred at room temperature for 2-4 hours until the ester is fully reduced.

-

Work-up and Purification: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude (E)-2-methyl-3-phenyl-2-propen-1-ol is purified by flash column chromatography on silica gel.

Figure 2: Workflow for the synthesis of (E)-2-methyl-3-phenyl-2-propen-1-ol via the Horner-Wadsworth-Emmons reaction.

Synthesis of (Z)-2-Methyl-3-phenyl-2-propen-1-ol via Partial Alkyne Reduction

The stereoselective synthesis of (Z)-alkenes is commonly achieved through the partial hydrogenation of the corresponding alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst.[1] This catalyst, typically palladium on calcium carbonate treated with lead acetate and quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane.[1]

Experimental Protocol: Synthesis of the (Z)-Isomer

-

Alkyne Precursor Synthesis: The starting material, 2-methyl-3-phenyl-2-propyn-1-ol, can be prepared via the Sonogashira coupling of propargyl alcohol with iodobenzene, followed by methylation.

-

Partial Hydrogenation: In a round-bottom flask, 2-methyl-3-phenyl-2-propyn-1-ol is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of Lindlar's catalyst (typically 5-10% by weight) is added. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude (Z)-2-methyl-3-phenyl-2-propen-1-ol is purified by flash column chromatography.

Physicochemical Properties: A Tale of Two Isomers

The different spatial arrangements of the (E) and (Z) isomers lead to distinct physical and chemical properties. These differences are crucial for their separation and can influence their reactivity in subsequent chemical transformations.

| Property | (E)-2-Methyl-3-phenyl-2-propen-1-ol | (Z)-2-Methyl-3-phenyl-2-propen-1-ol | Rationale for Difference |

| Boiling Point | 77 °C at 0.1 mmHg[2] | Expected to be slightly lower | The more linear shape of the (E)-isomer allows for more efficient intermolecular interactions (van der Waals forces), leading to a higher boiling point. |

| Density | 1.03 g/mL at 25 °C[2] | Expected to be slightly lower | The more compact packing of the (E)-isomer in the liquid state results in a higher density. |

| Refractive Index | n²⁰/D 1.572[2] | Expected to be slightly different | The difference in electron cloud distribution due to the different spatial arrangement of the substituents affects how the molecules interact with light. |

| Polarity | Generally less polar | Generally more polar | In the (Z)-isomer, the polar groups are on the same side of the double bond, leading to a larger net dipole moment and thus higher polarity. |

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and differentiation of the (E) and (Z) isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹H NMR: The chemical shift of the vinylic proton is a key diagnostic feature. In the (E)-isomer, this proton is typically deshielded and appears further downfield compared to the (Z)-isomer due to anisotropic effects of the phenyl ring. The coupling constant between the vinylic proton and the protons of the hydroxymethyl group can also differ between the isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the methyl group are sensitive to the stereochemistry. These differences, although sometimes small, are consistently observable and aid in isomer assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the hydroxyl group (a broad band around 3300 cm⁻¹) and the carbon-carbon double bond (around 1650 cm⁻¹), the exact position and intensity of the C=C stretch can sometimes differ slightly between the (E) and (Z) isomers. Additionally, the out-of-plane C-H bending vibrations in the fingerprint region can be diagnostic for the substitution pattern of the double bond.

Separation and Analysis

The difference in polarity between the (E) and (Z) isomers is the primary basis for their separation.

-

Flash Column Chromatography: This is the most common method for separating the isomers on a preparative scale. Using a silica gel stationary phase and a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), the less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

-

High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers higher resolution. Both normal-phase and reverse-phase chromatography can be employed.

-

Gas Chromatography (GC): GC can be used for the analytical separation and quantification of the isomers, particularly when coupled with a mass spectrometer (GC-MS).

Figure 3: General workflow for the separation of (E) and (Z)-2-methyl-3-phenyl-2-propen-1-ol by flash column chromatography.

Conclusion and Future Outlook

A comprehensive understanding of the stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol is fundamental for its effective application in organic synthesis. The ability to selectively synthesize and rigorously characterize both the (E) and (Z) isomers empowers chemists to control the stereochemical outcome of complex synthetic sequences, a critical aspect in the development of new pharmaceuticals and advanced materials. The protocols and analytical methodologies detailed in this guide provide a solid foundation for researchers and practitioners in the field. Future research may focus on developing even more efficient and environmentally benign catalytic systems for the stereoselective synthesis of these valuable building blocks.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. DOI: 10.15227/orgsyn.046.0089.

-

PubChem. (n.d.). (Z)-3-Phenyl-2-propen-1-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Science. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Propen-1-ol, 3-phenyl-. Retrieved from [Link]

-

Chemdad. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]

Sources

The Solubility Profile of 2-Methyl-3-phenyl-2-propen-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in a Promising Molecule

2-Methyl-3-phenyl-2-propen-1-ol, an alpha-methyl derivative of cinnamyl alcohol, is a molecule of significant interest in various fields, including fragrance chemistry and as a potential building block in the synthesis of novel pharmaceutical agents. Its structural features—a phenyl group, a propenol chain with methyl substitution, and a hydroxyl group—confer a unique combination of lipophilic and hydrophilic characteristics. This amphiphilic nature governs its solubility, a critical physicochemical parameter that profoundly influences its application and performance in diverse experimental and developmental settings.

In drug discovery and development, solubility is a cornerstone of a candidate's developability profile. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays. A comprehensive understanding of the solubility of 2-methyl-3-phenyl-2-propen-1-ol in a range of organic solvents is therefore paramount for researchers and scientists. This guide provides an in-depth exploration of its solubility characteristics, grounded in theoretical principles and supported by data from structurally analogous compounds. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific needs.

Theoretical Framework: Deconstructing the Molecular Architecture to Predict Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The molecular structure of 2-methyl-3-phenyl-2-propen-1-ol offers several key features that dictate its interactions with different classes of organic solvents:

-

The Phenyl Group: This bulky, non-polar aromatic ring is the primary contributor to the molecule's lipophilicity. It readily engages in van der Waals forces, particularly with non-polar and aromatic solvents.

-

The Propenol Backbone with Methyl Substitution: The hydrocarbon chain further enhances the non-polar character of the molecule. The methyl group can also introduce subtle steric effects that may influence crystal packing and, consequently, the energy required for dissolution.

-

The Hydroxyl (-OH) Group: This is the polar, hydrophilic functional group in the molecule. It is capable of acting as both a hydrogen bond donor and acceptor, enabling strong interactions with polar protic and aprotic solvents.

The interplay of these structural elements results in a molecule with moderate overall polarity. Its solubility will therefore be a balance between the energy required to overcome the solute-solute interactions within its crystal lattice and the energy gained from the formation of solute-solvent interactions.

Estimated Quantitative Solubility of 2-Methyl-3-phenyl-2-propen-1-ol

While specific quantitative solubility data for 2-methyl-3-phenyl-2-propen-1-ol is not extensively available in the public domain, we can provide reliable estimations based on the known solubility of its close structural analogs, cinnamyl alcohol and 3-phenyl-1-propanol.[1] The presence of the additional methyl group in the target molecule is expected to slightly increase its lipophilicity and molecular volume, which may lead to minor deviations from the values presented for its analogs.

| Solvent Class | Solvent | Predicted Solubility of 2-Methyl-3-phenyl-2-propen-1-ol | Rationale for Estimation |

| Polar Protic | Methanol | Very High / Miscible | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Very High / Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. | |

| Isopropanol | High | The bulkier isopropyl group may slightly reduce miscibility compared to methanol and ethanol, but strong hydrogen bonding is still the dominant interaction. | |

| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group. Dipole-dipole interactions will also be significant. |

| Ethyl Acetate | High | The ester group of ethyl acetate can accept hydrogen bonds, and the overall polarity is favorable for dissolution. | |

| Acetonitrile | Moderate to High | The nitrile group is a good hydrogen bond acceptor, and its polarity is suitable for dissolving the moderately polar solute. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent with a strong hydrogen bond accepting capability. | |

| Non-Polar Aromatic | Toluene | Moderate to High | The phenyl group of the solute will have favorable π-π stacking interactions with the aromatic ring of toluene. |

| Non-Polar Aliphatic | n-Hexane | Low to Moderate | The primary interactions will be weaker van der Waals forces between the non-polar parts of the solute and hexane. The polar hydroxyl group will be disfavored. |

| Cyclohexane | Low to Moderate | Similar to n-hexane, solubility will be driven by weaker dispersion forces. |

Disclaimer: The solubility values in this table are estimations based on the behavior of structurally similar compounds and theoretical principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol: A Self-Validating Approach to Solubility Determination

The following detailed protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.[2] This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Methodology: Equilibrium Shake-Flask Method with HPLC-UV Analysis

This protocol is designed to establish a saturated solution of 2-methyl-3-phenyl-2-propen-1-ol in a chosen organic solvent and then quantify its concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Materials and Equipment:

-

2-Methyl-3-phenyl-2-propen-1-ol (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-methyl-3-phenyl-2-propen-1-ol to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Causality: Using an excess of the solid ensures that the solvent becomes saturated and that an equilibrium between the dissolved and undissolved compound can be established.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours).

-

Self-Validation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Causality: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility. Centrifugation prior to filtration can be employed for solvents with high viscosity.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Trustworthiness: A precise dilution factor must be recorded to accurately back-calculate the original concentration.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-methyl-3-phenyl-2-propen-1-ol of a known concentration in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentrations.

-

-

HPLC-UV Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution.

-

Authoritative Grounding: The HPLC method should be validated for linearity, accuracy, and precision according to established guidelines.

-

-

Quantification:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 2-methyl-3-phenyl-2-propen-1-ol in the organic solvent by applying the dilution factor.

-

Visualizing the Workflow and Influencing Factors

Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination.

Factors Influencing the Solubility of 2-Methyl-3-phenyl-2-propen-1-ol

Caption: Interrelated factors affecting the solubility of an organic compound.

Conclusion: Empowering Informed Scientific Decisions

A thorough understanding of the solubility of 2-methyl-3-phenyl-2-propen-1-ol is indispensable for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, offered well-founded estimations of its solubility in a variety of organic solvents, and detailed a robust, self-validating experimental protocol for its precise determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis and purification, design effective formulation strategies, and ensure the accuracy and reliability of their experimental results. The provided methodologies empower the scientific community to generate high-quality, reproducible data, thereby accelerating the pace of discovery and innovation.

References

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Glomme, A., et al. (2005). Miniaturized Shake-Flask Method for Solubility Determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Thermochemical Landscape of α-Methylcinnamyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Thermochemical Territory of α-Methylcinnamyl Alcohol

α-Methylcinnamyl alcohol (C₁₀H₁₂O) is a molecule of significant interest, primarily within the fragrance and flavor industries, lending its unique aromatic profile to a variety of consumer products.[1] However, beyond its sensory characteristics, its thermochemical properties—fundamental data points such as enthalpy of formation, heat capacity, and entropy—remain conspicuously absent from publicly accessible chemical databases. This data gap presents a notable challenge for professionals in process chemistry, safety assessment, and drug development, where a thorough understanding of a molecule's energetic landscape is not merely academic but critical for ensuring safety, optimizing reaction conditions, and predicting molecular interactions.[2][3]

This guide, therefore, deviates from a simple presentation of known values. Instead, it serves as a comprehensive technical roadmap for researchers and scientists tasked with bridging this knowledge gap. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and "how"—elucidating the causality behind experimental choices and computational strategies. We will explore the rigorous, self-validating systems required to establish the thermochemical profile of α-Methylcinnamyl alcohol, ensuring that any data generated is both accurate and trustworthy.

Section 1: The Criticality of Thermochemical Data

Before delving into methodology, it is paramount to understand the applications of the data we seek. Thermochemical parameters are the bedrock of chemical process safety and development.[4]

-

Enthalpy of Formation (ΔHf°) : This value is the cornerstone of reaction calorimetry, allowing for the calculation of reaction enthalpies (ΔHrxn). For the synthesis or modification of α-Methylcinnamyl alcohol, knowing the ΔHf° is essential to predict whether a process will be exothermic or endothermic, which directly informs the design of cooling/heating systems and prevents thermal runaway events.[2]

-

Heat Capacity (Cp) : Heat capacity data is crucial for calculating the energy required to change the temperature of the substance and for assessing the adiabatic temperature rise potential of a reaction.[5] This is a critical parameter in safety analyses to determine the consequences of a cooling failure.

-

Standard Entropy (S°) : Entropy, a measure of molecular disorder, is fundamental to calculating the Gibbs Free Energy (ΔG°), which determines the spontaneity of a process at a given temperature.[6] In drug development, understanding the entropic contributions to ligand binding can be a key factor in optimizing drug candidates.[3]

The logical flow from understanding these needs to generating the data is a cornerstone of sound scientific practice.

Caption: Workflow for determining Enthalpy of Formation via Bomb Calorimetry.

Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly efficient and accurate method for determining the heat capacity of liquids and solids as a function of temperature. [7][8] Causality of Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. [9]This differential measurement provides high sensitivity. The three-step method, including a baseline, a standard (sapphire), and the sample, is a robust protocol (based on ASTM E1269) that corrects for instrumental artifacts and ensures accuracy. [5][10] Experimental Protocol: DSC for Heat Capacity

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).

-

Baseline Scan: An empty hermetically sealed aluminum pan is run through the desired temperature program (e.g., -50 °C to 150 °C at a rate of 10 °C/min) to obtain the instrumental baseline.

-

Standard Scan: A precisely weighed sapphire standard (with known Cp values) is run under the identical temperature program.

-

Sample Scan: A precisely weighed sample of α-Methylcinnamyl alcohol is hermetically sealed in an aluminum pan and run under the same conditions.

-

Calculation: The heat capacity of the sample at a given temperature (T) is calculated by comparing the heat flow signals of the sample, baseline, and sapphire standard, using the known heat capacity of sapphire.

Cp(sample) = Cp(std) * (m(std) / m(sample)) * (HeatFlow(sample) - HeatFlow(baseline)) / (HeatFlow(std) - HeatFlow(baseline))

Standard Entropy (S°) by Adiabatic Calorimetry

The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to the standard temperature (298.15 K). [11]Adiabatic calorimetry is the technique of choice for these low-temperature heat capacity measurements. [12] Causality of Experimental Choice: An adiabatic calorimeter is designed to be perfectly insulated, meaning no heat is exchanged with the surroundings. [12]This allows for the precise measurement of the temperature increase resulting from a known quantity of electrical energy added to the sample. This precision is essential for integrating the heat capacity data to calculate entropy accurately.

Experimental Protocol: Low-Temperature Heat Capacity and Entropy

-

Calorimeter Loading: A sample of α-Methylcinnamyl alcohol is placed in a sample vessel within the adiabatic calorimeter.

-

Cooling: The system is cooled to cryogenic temperatures, typically near 4 K, using liquid helium.

-

Heat Capacity Measurement: A series of measurements are taken by introducing a known amount of electrical energy (heat) into the sample and measuring the resulting equilibrium temperature rise (ΔT). The heat capacity (Cp) is calculated at each temperature point.

-

Data Integration: The measurements are continued up to and beyond the standard temperature of 298.15 K.

-

Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at 0 K is zero. [11]The standard entropy (S°) at 298.15 K is calculated by integrating the experimental Cp/T data from 0 K to 298.15 K. An extrapolation from the lowest measurement temperature (e.g., 4 K) down to 0 K is performed using the Debye T³ law.

S°(T) = ∫(from 0 to T) [Cp(T') / T'] dT'

Section 3: Computational Thermochemistry as a Predictive Tool

When experimental determination is not feasible due to time, cost, or material availability, high-accuracy computational methods provide a powerful alternative. These ab initio methods aim to solve the Schrödinger equation to determine molecular energies. [13] Causality of Computational Choice: For molecules of the size of α-Methylcinnamyl alcohol, high-level composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories are required. [14][15][16]These methods are designed to approximate very high-level calculations by combining results from several lower-level calculations, providing a balance of accuracy and computational cost. [17]They systematically account for electron correlation, basis set effects, and zero-point vibrational energy to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). [15] Computational Workflow: Calculating ΔHf° for α-Methylcinnamyl Alcohol

-

Structure Optimization: The 3D molecular structure of α-Methylcinnamyl alcohol is optimized using a reliable and computationally inexpensive method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated methods (e.g., MP2, MP4, CCSD(T)), as prescribed by the chosen composite method (e.g., G4 theory). [16]4. Energy Combination: The individual energies are combined according to the specific recipe of the composite method, which includes empirical corrections to extrapolate to the complete basis set and full configuration interaction limits.

-

Enthalpy of Formation Calculation: The total atomization energy is calculated, which is then used with the known experimental enthalpies of formation of the constituent atoms (C, H, O) to derive the standard enthalpy of formation of the molecule at 0 K. Thermal corrections from the frequency calculation are then applied to obtain the value at 298.15 K. [15]6. Validation: It is crucial to validate the computational result. This can be done by performing the same calculation on a structurally similar molecule for which reliable experimental data exists (e.g., cinnamyl alcohol). The deviation for the known compound provides an estimate of the expected error for α-Methylcinnamyl alcohol. [18]

Caption: Workflow for Computational Determination of Enthalpy of Formation.

Section 4: Summary of Physicochemical Properties

While core thermochemical data requires determination, some basic physical properties for α-Methylcinnamyl alcohol have been reported. This data is essential for handling, storage, and designing the experiments described above.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [19] |

| Boiling Point | 288-289 °C @ 760 mmHg | [19] |

| 77 °C @ 0.10 mmHg | [19] | |

| Flash Point | > 93.33 °C (> 200 °F) | [19] |

| Vapor Pressure | 0.004 mmHg @ 25 °C (est.) | [19] |

Conclusion: A Path Forward

The thermochemical data for α-Methylcinnamyl alcohol is currently an uncharted but essential area of its chemical characterization. This guide has laid out a dual-pronged strategy, combining rigorous experimental protocols with high-accuracy computational workflows, to comprehensively map its energetic properties. For researchers in drug development and process safety, the path to obtaining this critical data is clear. By employing the self-validating and cross-verifying methodologies described herein—combining the tangible results of calorimetry with the predictive power of computational chemistry—we can establish a reliable and trustworthy thermochemical foundation for α-Methylcinnamyl alcohol, enabling its safer and more efficient application across scientific and industrial domains.

References

-

5.7: Enthalpy Calculations - Chemistry LibreTexts. (2022, November 26). Retrieved from Chemistry LibreTexts website: [Link]

-

alpha-methyl cinnamyl alcohol, 1504-55-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024, March 6). ACS Publications. Retrieved from [Link]

-

(PDF) Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. (2000). ResearchGate. Retrieved from [Link]

-

Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. (2015). ACS Publications. Retrieved from [Link]

-

Adiabatic Calorimetry Testing: Understanding the Basics. (2024, April 30). Zeal. Retrieved from [Link]

-

Introduction to Bomb Calorimetry. (n.d.). Scimed. Retrieved from [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications. Retrieved from [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.). Idaho National Laboratory. Retrieved from [Link]

-

CALORIMETRY: COMBUSTION OF ALCOHOLS. (n.d.). The Open University. Retrieved from [Link]

-

Validation of thermophysical data for scientific and engineering applications. (n.d.). PMC. Retrieved from [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). MIT. Retrieved from [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). NIH. Retrieved from [Link]

-

Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. (n.d.). ResearchGate. Retrieved from [Link]

-

Entropy Change for a System, Reversible isothermal Adiabatic Process. (n.d.). Aakash Institute. Retrieved from [Link]

-

How Tzero Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity. (n.d.). TA Instruments. Retrieved from [Link]

-

Enthalpy – Simple calorimetry, Combustions of alcohols. (2023, May 4). Practical Science. Retrieved from [Link]

-

(PDF) A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. (2020). ResearchGate. Retrieved from [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery Today. Retrieved from [Link]

-

Assessment of Gaussian-3 and density-functional theories on the G3/05 test set of experimental energies. (2006). AIP Publishing. Retrieved from [Link]

-

Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Thermodynamics entropy in adiabatic process. (2017, July 10). YouTube. Retrieved from [Link]

-

Computational Thermochemistry and Benchmarking of Reliable Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparing heat energy from burning alcohols. (n.d.). RSC Education. Retrieved from [Link]

-

Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. (2015, July 14). ACS Publications. Retrieved from [Link]

-

Specific Heat Capacity Measurement. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries. (2025, April 20). ACS Publications. Retrieved from [Link]

-

Calculating Enthalpy Changes Using Heats of Formation Method. (2011, November 28). YouTube. Retrieved from [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). NIH. Retrieved from [Link]

-

19.3: Evaluating Entropy and Entropy Changes. (2023, July 12). Chemistry LibreTexts. Retrieved from [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

Page Chemistry Lab Report Aim: The combustion of organic compounds produces large quantities of energy. These compounds rang. (n.d.). TSFX. Retrieved from [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. (n.d.). Retrieved from [Link]

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

-

Entropy change in an adiabatic expansion. (2015, May 8). Chemistry Stack Exchange. Retrieved from [Link]

-

Quantum chemistry composite methods. (n.d.). Wikipedia. Retrieved from [Link]

-

Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (n.d.). NIH. Retrieved from [Link]

-

What Is The Best Way To Set Up A Bomb Calorimeter?. (2025, November 3). YouTube. Retrieved from [Link]

-